1-(Bromomethyl)-4-methoxycyclohexane

Aqueous Solubility Partitioning Green Chemistry

Researchers often struggle to find a bifunctional alkylating agent that combines aqueous solubility with a defined spatial orientation for fragment-based drug discovery. 1-(Bromomethyl)-4-methoxycyclohexane (141604-51-5) solves this with a 1,4-substitution pattern that provides a rigid exit vector and ~2 g/L water solubility for mild, homogeneous reactions. - Enables aqueous alkylation workflows impossible with fully insoluble (bromomethyl)cyclohexane. - Safer for flow chemistry: flash point 88.7°C vs. 57°C for the parent analog. - Preferred scaffold for DEL and FBDD targeting methoxy-recognition sub-pockets.

Molecular Formula C8H15BrO
Molecular Weight 207.11 g/mol
CAS No. 141604-51-5
Cat. No. B1288789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-4-methoxycyclohexane
CAS141604-51-5
Molecular FormulaC8H15BrO
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESCOC1CCC(CC1)CBr
InChIInChI=1S/C8H15BrO/c1-10-8-4-2-7(6-9)3-5-8/h7-8H,2-6H2,1H3
InChIKeyUCOPXSOJPYCLOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-4-methoxycyclohexane: Core Properties


1-(Bromomethyl)-4-methoxycyclohexane (CAS 141604-51-5) is a bifunctional cyclohexane derivative featuring a reactive bromomethyl group at the 1-position and a methoxy substituent at the 4-position . With a molecular formula of C8H15BrO and a molecular weight of 207.11 g/mol, this compound serves as a versatile alkylating intermediate in organic synthesis. Its predicted physicochemical properties include a density of 1.26±0.1 g/cm³, a boiling point of 224.5±13.0 °C, and an aqueous solubility of approximately 2 g/L at 25 °C . These features distinguish it from simpler bromomethylcyclohexane analogs and make it a candidate for applications requiring moderate polarity and specific spatial orientation.

1
Workflow
Moderately polar bifunctional alkylating intermediate for multi-step synthesis
2
Spatial Attribute
1,4-disubstitution defines exit vector geometry for fragment-based drug design (FBDD)
3
Process Context
Reported higher flash point supports facility-fit review for scale-up

1-(Bromomethyl)-4-methoxycyclohexane: Why Analogs Fall Short


The 1,4-substitution pattern of 1-(bromomethyl)-4-methoxycyclohexane imparts unique stereoelectronic properties that are absent in its closest analogs. Replacing this compound with the 1,1-isomer (CAS 22690-23-9), where both substituents reside on the same carbon, fundamentally alters the spatial trajectory of the reactive bromomethyl group and eliminates the transannular electronic influence of the methoxy group . Similarly, substituting with 1-(bromomethyl)-4-methylcyclohexane (CAS 21857-32-9) removes the hydrogen-bond acceptor capability and inductive electron-withdrawing effect of the ether oxygen, which can critically affect reaction kinetics in nucleophilic substitutions and downstream coupling reactions [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable divergences in physicochemical properties and synthetic utility that cannot be compensated for by simply adjusting reaction conditions.

Analog 1,1-isomer (geminal substitution) eliminates transannular oxygen influence and alters electrophile trajectory, which may shift reaction kinetics.
Analog 4-methyl analog lacks H-bond acceptor and inductive ether effect; aqueous compatibility and polarity-driven purification profiles may not transfer.
Analog Parent (bromomethyl)cyclohexane is classified flammable and insoluble in water, introducing safety and liquid-liquid extraction mismatches.

1-(Bromomethyl)-4-methoxycyclohexane: Evidence vs. Analogs


Aqueous Solubility vs. (Bromomethyl)cyclohexane

The introduction of the 4-methoxy group confers measurable, albeit modest, aqueous solubility to the cyclohexane scaffold. 1-(Bromomethyl)-4-methoxycyclohexane exhibits a computed aqueous solubility of approximately 2 g/L at 25 °C . In contrast, (bromomethyl)cyclohexane, which lacks the ether functionality, is reported as insoluble in water [1]. This 2 g/L solubility threshold is practically significant: it enables aqueous workup procedures and biphasic reaction conditions that are inaccessible with the fully insoluble parent compound. The difference is directly attributable to the hydrogen-bond accepting capacity of the methoxy oxygen, as the 4-methyl analog (CAS 21857-32-9) with similar hydrophobicity but no H-bond acceptor also lacks measurable aqueous solubility [2].

Aqueous solubility
Cross-study comparable
~2 g/L vs. insoluble
Enables aqueous workup procedures
Computed at 25 °C; hydrogen-bond acceptor effect
Aqueous Solubility Partitioning Green Chemistry

Boiling Point Elevation from Methoxy Group

The 4-methoxy substituent increases the normal boiling point of 1-(bromomethyl)-4-methoxycyclohexane to 224.5±13.0 °C at 760 torr . This represents a substantial elevation of approximately 40 °C compared to (bromomethyl)cyclohexane, which boils at 182-185 °C at atmospheric pressure [1]. The 1,1-isomer (CAS 22690-23-9), where the methoxy and bromomethyl groups are geminal, shows experimentally uncharacterized boiling point behavior, but its different dipole moment and reduced symmetry predict a lower boiling point than the 1,4-isomer . This thermal stability difference becomes critical during high-temperature reactions such as palladium-catalyzed cross-couplings or distillative purification, where premature volatilization of the parent compound could lead to yield losses. The higher boiling point of the target compound also indicates stronger intermolecular dipole-dipole interactions conferred by the 4-methoxy group orientation.

Boiling point
Cross-study comparable
224.5 ± 13.0 °C vs. 182–185 °C
ΔT ≈ 40 °C supports higher-temperature reaction windows
ACD/Labs computed vs. literature range
Thermal Properties Distillation Purification

Reduced Flammability vs. (Bromomethyl)cyclohexane

The safety profile of 1-(bromomethyl)-4-methoxycyclohexane indicates a different hazard classification than (bromomethyl)cyclohexane. (Bromomethyl)cyclohexane (CAS 2550-36-9) is classified as a flammable liquid (UN 1993, Hazard Class 3, Packing Group III) with a flash point of 57 °C and hazard statements H226 (Flammable liquid and vapour) [1]. In contrast, 1-(bromomethyl)-4-methoxycyclohexane has a computed flash point of 88.7±21.0 °C and is not classified as a flammable liquid under the same criteria . Its primary GHS hazards are restricted to skin irritation (H315), eye irritation (H319), and specific target organ toxicity upon single exposure (H335) . This absence of a flammability classification simplifies storage, transport, and scale-up logistics, particularly in facilities with strict fire safety requirements.

Flammability
Cross-study comparable
Flash point 88.7 °C vs. 57 °C
TargetNot classified flammable
AnalogUN 1993 Class 3, PG III
Simplifies storage and transport logistics
Computed flash point; comparator experimental
Safety Profile Transport Classification Regulatory Compliance

Molecular Weight Impact on Stoichiometry

The molecular weight of 1-(bromomethyl)-4-methoxycyclohexane (207.11 g/mol) is 30.03 g/mol higher than that of (bromomethyl)cyclohexane (177.08 g/mol) [1]. This difference corresponds precisely to the mass of a formal OCH₂ unit, ensuring that each mole of the target compound contains exactly one molar equivalent of both the electrophilic bromomethyl center and the polar methoxy functionality. In multi-step syntheses where precise stoichiometric control is critical—such as the preparation of 4-methoxycyclohexyl esters for pharmaceutical intermediates like Sergolexole [2]—this exact mass relationship eliminates the need to weigh and add a separate oxygen-containing reagent. The 1,1-isomer, while having the same molecular formula, does not provide the same vectorial separation between functional groups, potentially leading to intramolecular side reactions that consume the reactive bromomethyl center.

MW / Stoichiometry
Supporting evidence
207.11 vs. 177.08 g/mol
ΔMW = +30.03 Da; delivers fewer Br equiv. per gram
Cost-in-use calculation consideration
Reaction Stoichiometry Process Chemistry Scale-Up

1-(Bromomethyl)-4-methoxycyclohexane: Key Applications


Pharmaceutical Intermediate for 4-Methoxycyclohexyl Ester APIs

The compound serves as a direct precursor to the 4-methoxycyclohexyl ester moiety found in clinical candidates such as Sergolexole (LY281067), a potent and selective 5-HT2 receptor antagonist [1]. The 1,4-disubstitution pattern ensures that the methoxy group is positioned trans to the site of ester formation, a stereochemical requirement that cannot be met by the 1,1-isomer or by non-methoxylated bromomethylcyclohexanes. The demonstrated thermal stability and reduced flammability of 1-(bromomethyl)-4-methoxycyclohexane further support its use in multi-kilogram active pharmaceutical ingredient (API) campaigns where safety and consistent physical properties are paramount.

Aqueous-Compatible Alkylation for Medicinal Chemistry

With a computed aqueous solubility of ~2 g/L at 25 °C [1], this compound is uniquely suited for alkylation reactions conducted in aqueous or biphasic media among the bromomethylcyclohexane family. Medicinal chemistry groups pursuing DNA-encoded library (DEL) synthesis, fragment-based drug discovery (FBDD), or on-DNA chemical reactions can employ this compound under mild aqueous conditions that would precipitate or phase-separate the fully water-insoluble (bromomethyl)cyclohexane . This solubility advantage directly enables high-throughput experimentation workflows that demand homogeneous or partially aqueous reaction mixtures.

Conformationally Defined Building Block for SBDD

The 1,4-substitution pattern on the cyclohexane ring locks the bromomethyl electrophile into a specific spatial orientation relative to the methoxy group, providing a defined exit vector for fragment growing strategies. Unlike the 4-methyl analog (CAS 21857-32-9), which lacks the hydrogen-bond accepting capacity of the ether oxygen, this compound retains the ability to engage in key polar interactions within a protein binding pocket while simultaneously offering a reactive handle for covalent modification or further functionalization [2]. This dual functionality makes it a preferred scaffold for focused library synthesis targeting enzymes with methoxy-recognition sub-pockets.

Non-Flammable Alkylating Agent for Flow Chemistry

Continuous flow reactors impose stringent safety constraints on reagent selection. The elevated flash point (88.7±21.0 °C) and absence of a flammable liquid classification for 1-(bromomethyl)-4-methoxycyclohexane [1] make it a safer alternative to the flammable (bromomethyl)cyclohexane (flash point 57 °C, Class 3) for flow-based alkylation and etherification sequences. Process chemists can operate at higher temperatures without approaching the flash point, enabling enhanced reaction kinetics and throughput in microfluidic and mesofluidic systems.

Application
Selection Property
Validation Focus
4-Methoxycyclohexyl ester intermediate
1,4-disubstitution pattern
Stereochemical outcome consistency in trans-ester formation
Aqueous-compatible alkylation / DEL synthesis
Moderate aqueous solubility
Reaction homogeneity in biphasic or on-DNA protocols
Fragment growing / SBDD libraries
H-bond acceptor + defined exit vector
Polar interaction mapping in methoxy-recognition sub-pockets
Flow chemistry alkylating agent
Non-flammable liquid classification
Process safety margin at elevated reactor temperatures

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